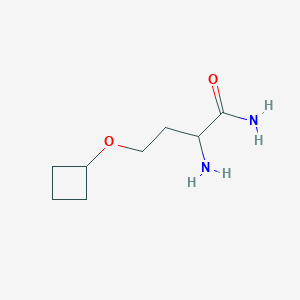
2-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid is an organic compound characterized by the presence of a hydroxy group, a trifluorophenyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing reagents, controlling reaction temperatures and pressures, and purifying the final product through techniques like crystallization or chromatography .
化学反応の分析
Types of Reactions
2-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
3,3,3-Trifluoro-2-hydroxypropanoic acid: Similar in structure but with different substitution patterns on the phenyl ring.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Another fluorinated hydroxy acid with distinct chemical properties.
3-(3,5-Difluorophenyl)propanoic acid: A related compound with fewer fluorine atoms on the phenyl ring.
Uniqueness
2-Hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C9H7F3O3 |
|---|---|
分子量 |
220.14 g/mol |
IUPAC名 |
2-hydroxy-3-(2,4,5-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8,13H,2H2,(H,14,15) |
InChIキー |
KJCJMNLJCCDYHM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)


